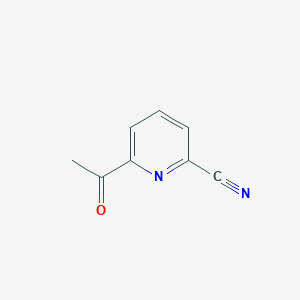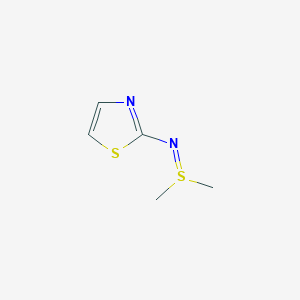
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, also known as DTCA, is a heterocyclic organic compound that has been widely studied for its potential applications in the fields of medicine and agriculture. DTCA is a derivative of thiazolidine-2,4-dione and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is not fully understood. However, it has been suggested that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid exerts its biological effects by modulating various signaling pathways. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines by macrophages. In vivo studies have shown that (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid reduces tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is also relatively inexpensive compared to other compounds with similar biological activities. However, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. One potential direction is the development of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanisms underlying the antitumor, anti-inflammatory, and antiviral activities of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid. Additionally, the use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a plant growth regulator in agriculture could be further explored. Finally, the potential use of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Synthesemethoden
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid can be synthesized using various methods, including the reaction of thiazolidine-2,4-dione with chloroacetic acid, the reaction of thiazolidine-2,4-dione with bromoacetic acid, and the reaction of thiazolidine-2,4-dione with chloroacetyl chloride. However, the most commonly used method for the synthesis of (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is the reaction of thiazolidine-2,4-dione with monochloroacetic acid in the presence of sodium hydroxide. This method yields (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.
In agriculture, (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been studied for its potential use as a plant growth regulator. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has been found to promote the growth of various crops, including rice, wheat, and soybeans. (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has also been shown to increase the resistance of plants to various stresses, including drought and salt stress.
Eigenschaften
CAS-Nummer |
147878-93-1 |
|---|---|
Produktname |
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
Molekularformel |
C4H7NO4S |
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
(3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI-Schlüssel |
CKMPIUWDWKULKJ-VKHMYHEASA-N |
Isomerische SMILES |
C1CS(=O)(=O)N[C@@H]1C(=O)O |
SMILES |
C1CS(=O)(=O)NC1C(=O)O |
Kanonische SMILES |
C1CS(=O)(=O)NC1C(=O)O |
Synonyme |
3-Isothiazolidinecarboxylicacid,1,1-dioxide,(3S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
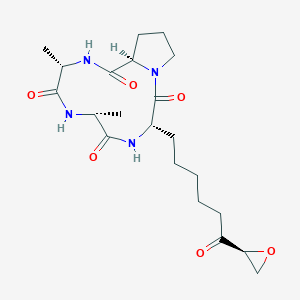
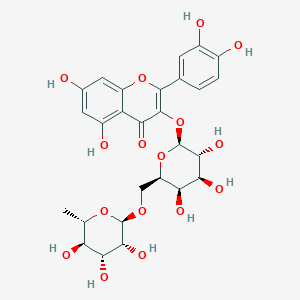
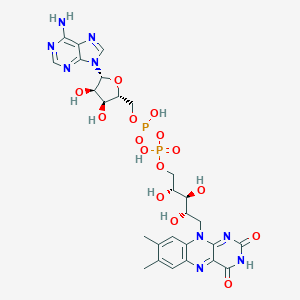
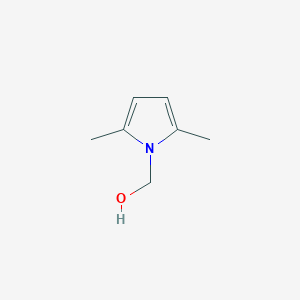
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)




